molecular formula C6H4ClN3O4 B165296 2-Chloro-4,6-dinitroaniline CAS No. 3531-19-9

2-Chloro-4,6-dinitroaniline

Cat. No. B165296
CAS RN: 3531-19-9
M. Wt: 217.57 g/mol
InChI Key: LHRIICYSGQGXSX-UHFFFAOYSA-N
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Patent
US04879415

Procedure details

Once the total amount of 2,4-dinitroaniline and the corresponding amount of chlorine gas--an equimolar amount and c. 10 % excess of this latter--have been added to the hydrochloric acid, the batch is allowed to react for half an hour to 1 hour and then excess chlorine is expelled with nitrogen. The product is isolated by filtration, washed until neutral and dried. The 2-chloro-4,6-dinitroaniline is obtained by this process in a yield of 95 % with a content of less than 0.5 % by weight of unreacted starting material (dinitroaniline).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[Cl:14]Cl.Cl>>[Cl:14][C:7]1[CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]=1[NH2:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for half an hour to 1 hour
CUSTOM
Type
CUSTOM
Details
The product is isolated by filtration
WASH
Type
WASH
Details
washed until neutral and
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.